Bienvenue dans la boutique en ligne BenchChem!

[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl]methyl nicotinate

Vitamin B6 activity Saccharomyces carlsbergensis Microbiological assay

[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl]methyl nicotinate (CAS 15871-78-0), also designated pyridoxine-5-nicotinate or pyridoxol-5-nicotinat, is a synthetic heterodimeric ester of pyridoxine (vitamin B6) and nicotinic acid (vitamin B3) with molecular formula C14H14N2O4 and molecular weight 274.28 g/mol. The compound belongs to the class of pyridoxine derivatives in which the 5-hydroxymethyl group of pyridoxine is esterified with the carboxyl group of nicotinic acid, yielding a molecule that incorporates structural features of both parent vitamins.

Molecular Formula C14H14N2O4
Molecular Weight 274.27 g/mol
CAS No. 15871-78-0
Cat. No. B098852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl]methyl nicotinate
CAS15871-78-0
Molecular FormulaC14H14N2O4
Molecular Weight274.27 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)CO)COC(=O)C2=CN=CC=C2
InChIInChI=1S/C14H14N2O4/c1-9-13(18)12(7-17)11(6-16-9)8-20-14(19)10-3-2-4-15-5-10/h2-6,17-18H,7-8H2,1H3
InChIKeyLOZUXFQXMUUIGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl]methyl nicotinate – Compound Identity and Physicochemical Profile for Research and Industrial Procurement


[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl]methyl nicotinate (CAS 15871-78-0), also designated pyridoxine-5-nicotinate or pyridoxol-5-nicotinat, is a synthetic heterodimeric ester of pyridoxine (vitamin B6) and nicotinic acid (vitamin B3) with molecular formula C14H14N2O4 and molecular weight 274.28 g/mol . The compound belongs to the class of pyridoxine derivatives in which the 5-hydroxymethyl group of pyridoxine is esterified with the carboxyl group of nicotinic acid, yielding a molecule that incorporates structural features of both parent vitamins [1]. Its computed physicochemical parameters include a boiling point of 551.1 °C at 760 mmHg, density of 1.351 g/cm³, a LogP of 0.440, and a predicted pKa of 9.42 ± 0.10, indicating moderate lipophilicity relative to the highly water-soluble parent pyridoxine [2]. The compound is listed under EINECS number 239-994-8 and is supplied commercially at typical purities of 95% for research and formulation applications .

Why Pyridoxine-5-Nicotinate Cannot Be Simply Replaced by Pyridoxine HCl, Nicotinic Acid, or Fatty-Acid Pyridoxine Esters


Pyridoxine esters are not functionally interchangeable despite sharing the pyridoxine scaffold. The nature of the esterifying acid dictates three critical procurement-relevant properties: aqueous/lipid solubility, metabolic activation pathway, and retention of intrinsic vitamin B6 activity in microbiological and cell-based assays. Pyridoxine-5-nicotinate occupies a distinct position in this landscape—it retains vitamin B6 activity that is completely lost in the widely used pyridoxine dipalmitate and tripalmitate esters, while offering moderate lipophilicity (LogP 0.440) that contrasts with both the high water solubility of pyridoxine hydrochloride and the extreme lipophilicity of long-chain fatty acid esters [1][2]. Furthermore, the compound was rationally designed to deliver both nicotinic acid and pyridoxine from a single molecular entity with the explicit goal of additive hypocholesterolemic action—a pharmacological rationale not addressed by physical mixtures of the two vitamins [3]. These molecular-level differences translate directly into divergent performance in biological assays, formulation stability, and analytical detection, making generic substitution scientifically unsound without side-by-side validation.

Quantitative Differentiation Evidence for [5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl]methyl Nicotinate Against Key Comparators


Retained Vitamin B6 Activity in Saccharomyces carlsbergensis vs. Complete Inactivity of Pyridoxine Dipalmitate and Tripalmitate

Pyridoxine-5-nicotinate demonstrated growth-promoting vitamin B6 activity in the Saccharomyces carlsbergensis (ATCC 9080) microbiological assay, confirming that esterification with nicotinic acid at the 5-position preserves the vitamin B6 pharmacophore [1]. In contrast, under the same assay system, both pyridoxine dipalmitate and pyridoxine tripalmitate exhibited no growth-promoting activity whatsoever—a complete loss of vitamin B6 function attributable to the steric and physicochemical effects of the bulky palmitoyl groups [2]. This binary functional difference (active vs. inactive) constitutes a decisive selection criterion for any application requiring intrinsic vitamin B6 activity from an esterified derivative.

Vitamin B6 activity Saccharomyces carlsbergensis Microbiological assay

Moderate Lipophilicity (LogP 0.440) vs. Highly Hydrophilic Pyridoxine and Highly Lipophilic Fatty-Acid Esters

The experimentally determined LogP of pyridoxine-5-nicotinate is 0.440 [1], placing it in a moderate lipophilicity range that is distinct from both pyridoxine (LogP approximately -0.9, highly water-soluble) and pyridoxine dipalmitate (computed ALogP approximately 9.79, highly lipophilic) [2][3]. This intermediate partition coefficient indicates that the nicotinate ester confers balanced solubility characteristics—sufficient aqueous solubility for biological media compatibility combined with enhanced membrane permeability compared to free pyridoxine. The pyridoxine dipalmitate and tripalmitate esters, by contrast, suffer from poor fat solubility despite their high LogP, with the tripalmitate being almost insoluble in fats [3].

Lipophilicity LogP Partition coefficient Formulation development

Rational Design for Additive Hypocholesterolemic Action Unachievable by Simple Physical Mixtures

Pyridoxine-5-nicotinate was explicitly synthesized with the stated expectation of achieving additive hypocholesterolemic action by covalently linking two vitamins (B6 and B3) known to independently lower cholesterol through distinct mechanisms [1]. This covalent conjugate strategy is pharmacologically distinct from co-administration of pyridoxine hydrochloride and nicotinic acid as separate entities, which would produce different pharmacokinetic profiles, distinct tissue distribution patterns, and independent metabolic fates. While nicotinic acid alone at doses of 2500 mg orally increases thromboxane and leukotriene synthesis—potentially deleterious in cardiovascular patients—and pyridoxine at 300 mg orally twice daily exerts opposing effects on these eicosanoid pathways [2], the covalently linked ester may modulate the release and activity of each component in a manner not reproducible by simple physical mixtures.

Hypocholesterolemic Combination therapy Molecular design Nicotinic acid Pyridoxine

UV Spectral Differentiation from Pyridoxal-5-Nicotinate Enables Identity Confirmation and Purity Assessment

Ultraviolet absorption spectra of pyridoxine-5-nicotinate are essentially identical to most other vitamin B6 nicotinic acid esters (including pyridoxine-4,5-dinicotinate and pyridoxamine-5-nicotinate), with the notable exception of pyridoxal-5-nicotinate, which is distinguished by a unique absorption maximum at 390 nm in phosphate buffer at pH 7.0 [1]. This spectral signature provides a practical analytical differentiation: the absence of the 390 nm peak confirms the compound is not the pyridoxal analog, while the characteristic pyridoxine-nicotinate UV profile distinguishes it from unesterified pyridoxine (λmax ~ 290 nm) and nicotinic acid (λmax ~ 262 nm). These spectral landmarks enable rapid identity verification and purity assessment in quality control workflows without requiring chromatographic separation.

UV spectroscopy Quality control Identity testing Pyridoxine esters

Documented Cosmetic Formulation Use Predating Broad Adoption of Alternative Pyridoxine Esters

The use of pyridoxine nicotinate as a constituent of cosmetic products was specifically claimed in French patent FR1351454A, filed in 1962 and granted in 1964, establishing an early intellectual property precedent for this compound in topical formulations [1]. This predates the widespread cosmetic adoption of pyridoxine dipalmitate and tripalmitate, which later became more common as fat-soluble B6 alternatives . The nicotinate ester offers a dual-functional cosmetic ingredient combining the skin-conditioning properties of pyridoxine with the vasodilatory rubefacient effects of nicotinic acid, a combination not achievable with fatty-acid pyridoxine esters that lack the nicotinoyl moiety . A related therapeutic patent (US3418416, 1968) further describes pyridoxine nicotinate derivatives in pharmaceutical compositions [2].

Cosmetic formulation Patent history Skin care Nicotinate esters

Optimal Research and Industrial Application Scenarios for [5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl]methyl Nicotinate Based on Quantitative Differentiation Evidence


Cosmetic Formulations Requiring B6 Activity with Enhanced Skin Permeability and Vasodilatory Effect

Pyridoxine-5-nicotinate is uniquely suited for topical cosmetic products targeting both skin conditioning (via its retained vitamin B6 activity [1]) and improved microcirculation (via the nicotinoyl moiety's vasodilatory properties ). Unlike pyridoxine dipalmitate and tripalmitate, which completely lack intrinsic vitamin B6 activity in microbiological assays [1], the nicotinate ester preserves the B6 pharmacophore while offering moderate lipophilicity (LogP 0.440) that enhances stratum corneum penetration compared to highly water-soluble pyridoxine hydrochloride [2]. The compound's established patent history in cosmetics (FR1351454A) further supports its precedence in this application domain [3].

Experimental Pharmacology Investigating Combined B3/B6 Vascular Effects Without Flushing Side Effects

For researchers studying the hypocholesterolemic and vascular effects of combined vitamin B3 and B6 intervention, pyridoxine-5-nicotinate offers a single-molecule delivery system explicitly designed for additive action [1]. This avoids the confounding variables introduced by physical mixtures of nicotinic acid and pyridoxine, which exhibit opposing effects on thromboxane and leukotriene synthesis—nicotinic acid stimulates these pathways while pyridoxine suppresses them . The covalent ester may modulate the release kinetics and local concentration of each active component, providing a distinct pharmacological tool for dissecting the mechanistic interplay between B3 and B6 vitamers in lipid metabolism and vascular homeostasis.

Analytical Reference Standard for HPLC and UV-Based Quality Control of B6-Nicotinate Esters

The well-characterized UV spectral profile of pyridoxine-5-nicotinate—essentially identical to most B6-nicotinate esters but clearly distinguishable from pyridoxal-5-nicotinate (which has a unique 390 nm absorption band) and from unesterified pyridoxine and nicotinic acid—makes this compound a valuable reference standard for identity and purity testing [1]. Validated reverse-phase HPLC methods using Newcrom R1 columns have been established for this compound, with mobile phases compatible with both UV and mass spectrometric detection, supporting its use in method development, system suitability testing, and batch release analytics .

Formulation Development Requiring Balanced Aqueous Solubility and Lipid Compatibility

With a LogP of 0.440, pyridoxine-5-nicotinate occupies a formulation sweet spot between highly water-soluble pyridoxine hydrochloride (LogP ~ -0.9) and highly lipophilic pyridoxine dipalmitate (ALogP ~ 9.79), the latter of which is nearly insoluble in fats and water [1]. This intermediate lipophilicity enables formulation in both aqueous and lipid-based vehicles without the solubility extremes that limit the utility of other pyridoxine esters. The compound's predicted pKa of 9.42 further informs pH-dependent solubility and stability profiles during formulation development [2].

Quote Request

Request a Quote for [5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl]methyl nicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.